molecular formula C6H6N4O B3057871 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 85871-91-6

2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No. B3057871
CAS RN: 85871-91-6
M. Wt: 150.14 g/mol
InChI Key: DHHATAVQBKRQAK-UHFFFAOYSA-N
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Description

“2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a synthetic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .


Synthesis Analysis

The synthesis of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs has been achieved through various methods. One such method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another method involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.


Chemical Reactions Analysis

The compound “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is involved in various chemical reactions. For instance, it can act as a versatile linker to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” include a molecular weight of 150.1380 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Future Directions

The “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . The potential of these compounds has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Therefore, future research directions could involve exploring more about their biological properties and potential applications in various fields.

properties

IUPAC Name

2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHATAVQBKRQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=O)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559455
Record name 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-methyl-

CAS RN

85871-91-6
Record name 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
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2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 6
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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